2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene
Overview
Description
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene is an organic compound with the molecular formula C9H7Cl2F. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a propene group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene typically involves the reaction of 2-chloro-4-fluorotoluene with appropriate reagents under controlled conditions. One common method includes the use of a halogenation reaction where the toluene derivative is treated with chlorine and fluorine sources to introduce the halogen atoms at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. The reaction is carried out in a reactor equipped with a condenser to control the temperature and pressure. The process involves the addition of chlorine and fluorine sources to the toluene derivative, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorotoluene
- 3-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorophenol
Uniqueness
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene is unique due to its specific combination of chlorine and fluorine atoms on the phenyl ring and the presence of a propene group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-1-(2-chloroprop-2-enyl)-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(12)5-9(7)11/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFSARDUDHRYSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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